molecular formula C18H16FN3O3 B4647075 N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4647075
M. Wt: 341.3 g/mol
InChI Key: HDESKTDJPKSHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamoylphenyl group, a fluorophenyl group, and a pyrrolidine ring. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions One common method includes the reaction of 4-fluoroaniline with a suitable carboxylic acid derivative to form an amide bondThe final step involves the formation of the pyrrolidine ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The carbamoyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both carbamoyl and fluorophenyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c19-13-3-7-15(8-4-13)22-10-12(9-16(22)23)18(25)21-14-5-1-11(2-6-14)17(20)24/h1-8,12H,9-10H2,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDESKTDJPKSHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.